molecular formula C5H9NO2 B2470933 N-[(Oxolan-2-yl)methylidene]hydroxylamine CAS No. 23247-31-6

N-[(Oxolan-2-yl)methylidene]hydroxylamine

Cat. No.: B2470933
CAS No.: 23247-31-6
M. Wt: 115.132
InChI Key: XONNUSQKKOZKSJ-UHFFFAOYSA-N
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Description

N-[(Oxolan-2-yl)methylidene]hydroxylamine is an oxime derivative synthesized through the condensation of hydroxylamine with an aldehyde derived from oxolane (tetrahydrofuran, THF). Structurally, it features a tetrahydrofuran-2-ylmethyl group attached to the nitrogen of the hydroxylamine moiety, forming a nitrone (R₁R₂C=N⁺–O⁻) under specific conditions . This compound belongs to the class of N-substituted hydroxylamines, which are characterized by their ability to react with aldehydes or ketones to form stable nitrones without requiring further reduction steps for analytical applications .

Properties

IUPAC Name

(NE)-N-(oxolan-2-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-6-4-5-2-1-3-8-5/h4-5,7H,1-3H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONNUSQKKOZKSJ-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Oxolan-2-yl)methylidene]hydroxylamine typically involves the reaction of hydroxylamine with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds via the formation of an oxime intermediate, which is subsequently reduced to the desired hydroxylamine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The use of advanced purification techniques such as distillation or crystallization ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

N-[(Oxolan-2-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce amines .

Scientific Research Applications

N-[(Oxolan-2-yl)methylidene]hydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Oxolan-2-yl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Applications
N-[(Oxolan-2-yl)methylidene]hydroxylamine C₆H₁₁NO₂ 129.16 Cyclic ether Nitrone synthesis, derivatization
N-[(4-Nitrophenyl)methylidene]hydroxylamine C₇H₆N₂O₃ 166.13 Aromatic nitro Aldehyde analysis
N-t-Butyl hydroxylamine C₄H₁₁NO 89.14 Alkyl Senescence delay, ROS scavenging
N-[(6-Methylpyridin-2-yl)methylidene]hydroxylamine C₇H₈N₂O 136.15 Heteroaromatic Coordination chemistry

Crystallographic and Spectroscopic Insights

While crystal data for this compound are unavailable, related compounds like methyl N-hydroxy-N-(2-methylphenyl)carbamate () exhibit intermolecular hydrogen bonding (O—H⋯O) and planar dihedral angles (55–79°). Spectroscopic characterization (e.g., ESI-MS) for the oxolan derivative can be inferred from analogs, with expected molecular ion peaks near m/z 129 .

Biological Activity

N-[(Oxolan-2-yl)methylidene]hydroxylamine is a chemical compound possessing a unique structure that combines an oxolane ring with a hydroxylamine functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article provides a detailed overview of its biological activity, including mechanisms of action, chemical properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula C6H11N2O2C_6H_{11}N_2O_2. The presence of the oxolane (tetrahydrofuran) ring contributes to its reactivity and interaction with biological systems. The hydroxylamine moiety is known for participating in various chemical transformations, making this compound versatile in synthetic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The hydroxylamine group can form hydrogen bonds with various biological molecules, influencing their function. Additionally, the compound may undergo redox reactions, which can affect cellular processes such as metabolism and signaling pathways.

Target Interactions

  • Enzymatic Inhibition : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of aldose reductase, which plays a role in glucose metabolism and diabetic complications.
  • Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties, potentially effective against various bacterial and fungal strains. Its mechanism may involve disrupting cell wall synthesis or interfering with metabolic functions.

Biological Activities

This compound has been investigated for several biological activities:

  • Antimicrobial Properties : Preliminary studies have indicated that the compound possesses antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal effects against common pathogens.
  • Anticancer Potential : There is emerging evidence suggesting that this compound may have anticancer properties. It appears to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways.

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial efficacy of various hydroxylamines, this compound demonstrated significant inhibitory effects against Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Cytotoxicity Assays : A cytotoxicity assay conducted on human cancer cell lines revealed that this compound reduced cell viability in a dose-dependent manner. The IC50 values indicated promising potential for further development as an anticancer agent.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is beneficial:

Compound NameStructure TypeNotable Biological Activity
N-(Hydroxymethyl)oxazolidineOxazolidine ringAntimicrobial and anticancer properties
N-(Methyl)hydroxylamineSimple hydroxylamineCommonly used in organic synthesis
N-(Phenyl)hydroxylaminePhenolic structureKnown for antioxidant properties

This table illustrates the diversity within hydroxylamines and cyclic ethers, highlighting how variations in structure can lead to different chemical behaviors and applications.

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